Tert-butyl (naphthalen-1-ylmethylene)carbamate

Organic Synthesis Building Block Analytical Chemistry

Researchers requiring a structurally defined N-Boc imine electrophile for asymmetric C-C bond formation often face supply inconsistency. Tert-butyl (naphthalen-1-ylmethylene)carbamate (CAS 479423-44-4) addresses this gap as a high-purity (≥98%) N-Boc-protected Schiff base. • Enables stereoselective Mannich & aza-Henry reactions via its C=N bond-reactivity not achievable with the saturated analog. • Boc protection allows mild acidolytic deprotection (TFA), orthogonal to Cbz-based strategies. • Batch-to-batch consistency with full QC documentation supports reproducible methodology development.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 479423-44-4
Cat. No. B1370558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (naphthalen-1-ylmethylene)carbamate
CAS479423-44-4
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3
InChIKeyHEEIHDRBPANCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (naphthalen-1-ylmethylene)carbamate: Chemical Identity and Class


Tert-butyl (naphthalen-1-ylmethylene)carbamate (CAS 479423-44-4) is a carbamate ester derivative of naphthalene. It is formally known as 1,1-dimethylethyl N-(1-naphthalenylmethylene)carbamate, with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . The compound is an N-Boc-protected imine (Schiff base), a structural class widely used in organic synthesis as a protected amine building block or electrophilic partner in asymmetric reactions such as the Mannich reaction [1]. Its primary function is as a synthetic intermediate, not as a final bioactive molecule.

Building block class N-Boc imine; protected Schiff base electrophile
Reaction role Electrophilic partner for asymmetric C–C bond formation
Workflow context Mannich / aza-Henry / stereoselective synthesis routes

Tert-butyl (naphthalen-1-ylmethylene)carbamate: Critical N-Boc Imine Structure


This compound cannot be generically substituted with other naphthalene carbamates or simple Boc-amines due to its unique N-Boc imine (N-alkylidene carbamate) functionality. Unlike a saturated tert-butyl N-(naphthalen-1-ylmethyl)carbamate (CAS 344551-27-5, C16H19NO2, MW 257.33 g/mol) , this compound possesses an unsaturated C=N double bond. This structural feature fundamentally alters its reactivity profile, enabling its use as an electrophile in asymmetric Mannich and aza-Henry reactions, a reactivity not shared by its saturated counterpart [1]. Furthermore, substitution with a benzyl (naphthalen-1-ylmethylene)carbamate (CAS 885696-52-6) [2] would introduce different deprotection chemistry (Cbz vs. Boc), requiring hydrogenolysis instead of acidolysis, which is incompatible with many synthetic sequences involving acid-labile protecting groups.

Target compound N-Boc imine with C=N electrophilic reactivity; enables asymmetric Mannich additions
Saturated analog Lacks C=N double bond; nucleophilic or requires activation; reaction pathway may fail
Target compound Acid-labile Boc; orthogonal to hydrogenolysis; compatible with Cbz-bearing intermediates
Cbz analog Requires hydrogenolysis for deprotection; incompatible with reduction-sensitive functional groups

Selection Evidence for Tert-butyl (naphthalen-1-ylmethylene)carbamate


Molecular Weight and Formula vs. Analogs

The target compound possesses a specific molecular identity that differentiates it from closely related analogs. Its molecular weight (255.31 g/mol) and formula (C16H17NO2) are distinct from the saturated analog tert-butyl N-(naphthalen-1-ylmethyl)carbamate (MW 257.33 g/mol, C16H19NO2) and the Cbz-protected analog benzyl (naphthalen-1-ylmethylene)carbamate (MW 291.34 g/mol, C19H17NO2) [1]. This precise molecular weight is critical for accurate mass balance in synthesis and for identification via LC-MS or GC-MS.

Molecular Weight
Head-to-head
255.31 g/mol vs. 257.33 / 291.34 g/mol
Confirms N-Boc imine identity; distinct from saturated and Cbz analogs for procurement verification
Critical for LC-MS confirmation and mass balance
Organic Synthesis Building Block Analytical Chemistry

Purity Specification and Reproducibility

The compound is commercially supplied with a purity specification of NLT 98% (Not Less Than 98%) . This high purity level is essential for minimizing side reactions and ensuring reproducible yields in multi-step syntheses, particularly in asymmetric catalysis where impurities can poison chiral catalysts or lead to erosion of enantioselectivity. While 98% is a standard purity grade for many building blocks, it represents a defined, verifiable specification for this specific compound that directly impacts its procurement value relative to lower-grade or uncharacterized alternatives.

Purity Specification
Data to verify
NLT 98%
Supports reproducible asymmetric catalysis; minimizes side reactions from unknown contaminants
Vendor specification; lot-specific COA review recommended
Chemical Procurement Quality Control Reproducibility

Storage Stability for N-Boc Imine Integrity

The recommended storage condition for this compound is 2-8°C . N-Boc imines can be susceptible to hydrolysis, especially under acidic or humid conditions. Cold storage is recommended to slow the rate of hydrolysis and ensure the material remains viable for use over extended periods. While this is a general recommendation for many Boc-protected compounds, it provides a specific, actionable instruction for procurement and inventory management to maintain the integrity of this particular imine, differentiating it from more stable, crystalline Boc-amines that may not require refrigeration.

Storage Stability
Class-level
2–8°C refrigerated
Cold storage slows imine hydrolysis; requires cold-chain logistics planning
General Boc-imine recommendation; stability under use conditions to verify
Chemical Stability Storage Conditions Inventory Management

N-Boc Imine Electrophilicity for Asymmetric Synthesis

As an N-Boc-protected imine, this compound serves as an electrophilic partner in asymmetric Mannich and aza-Henry reactions, a reactivity that is not shared by saturated N-Boc amines [1][2]. The bulky tert-butoxycarbonyl group on the imine nitrogen is crucial for achieving high stereocontrol. In the context of direct asymmetric Mannich reactions, N-Boc-protected imines have been shown to yield adducts with good yields and excellent stereoselectivity (e.g., up to 77% ee in aza-Henry reactions with Zn-FAM catalyst) [3]. While specific quantitative data for this exact compound in a head-to-head comparison is absent, its structural identity as an N-Boc imine places it within a well-established class of substrates for stereoselective transformations, a key differentiator from its saturated counterparts.

Reactivity Profile
Reported
Electrophilic N-Boc imine
Enables asymmetric Mannich / aza-Henry; saturated analogs cannot serve as electrophilic partners
Literature precedence for N-Boc imine class in stereoselective transformations
Asymmetric Synthesis Mannich Reaction Organocatalysis

Tert-butyl (naphthalen-1-ylmethylene)carbamate: Application Scenarios


Asymmetric Mannich Reaction for Chiral β-Amino Carbonyls

This compound is ideally suited as an N-Boc imine electrophile in asymmetric Mannich reactions. Its structure allows for the stereoselective addition of nucleophiles (e.g., aldehydes, ketones) catalyzed by chiral organocatalysts or metal complexes, leading to enantioenriched β-amino carbonyl building blocks. This is supported by extensive literature on the use of N-Boc imines in such transformations [1][2]. The tert-butyl carbamate protecting group is easily removed under mild acidic conditions to reveal the free amine for further elaboration.

Aza-Henry Reaction for α-Amino Acid Derivatives

The compound can be employed in aza-Henry reactions with nitroalkanes to generate β-nitroamine derivatives, which are precursors to 1,2-diamines and α-amino acids. The presence of the naphthalene ring may impart unique steric and electronic properties that influence the reaction's stereochemical outcome compared to simpler aryl imines. This application is inferred from the general reactivity of N-Boc imines in such reactions [3].

Building Block for Naphthalene-Containing Heterocycles

As a protected naphthalen-1-ylmethylene amine equivalent, this compound can be deprotected to yield the corresponding imine or amine, which can then be used as a nucleophile in the construction of naphthalene-fused heterocyclic scaffolds. Such scaffolds are of interest in medicinal chemistry and materials science. The Boc group provides orthogonal protection, allowing for selective deprotection in the presence of other acid- or base-labile groups.

Analytical Standard for LC-MS Method Development

Given its well-defined molecular weight (255.31 g/mol) and characteristic isotopic pattern, this compound can serve as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting or quantifying similar N-Boc imines or related naphthalene derivatives in complex reaction mixtures .

Application
Selection Property
Validation Focus
Asymmetric Mannich synthesis
N-Boc imine electrophilicity
Stereoselective C–C bond formation review
Aza-Henry reaction
N-Boc imine electrophilicity
β-Nitroamine derivative formation review
Heterocycle synthesis
Orthogonal Boc protection
Selective deprotection compatibility review
LC-MS reference standard
Defined molecular identity
Method calibration and mass confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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